Glu-glu
Overview
Description
Glu-glu, also known as γ-glutamyl-glutamate, is a dipeptide composed of two glutamic acid molecules linked by a γ-peptide bond. This compound is significant in various biological processes and is a key intermediate in the metabolism of glutathione, an important antioxidant in the body.
Mechanism of Action
Target of Action
Glu-Glu, also known as Glutamate-Glutamate, is a dipeptide that plays a significant role in various biological processes. The primary targets of this compound are the vesicular glutamate transporters (VGLUTs) , particularly VGLUT1 , which are responsible for the transport of Glu into synaptic vesicles . This compound also interacts with N-methyl-D-aspartate (NMDA) receptors in neurons .
Mode of Action
This compound interacts with its targets to modulate neuronal activity. In presynaptic neurons, this compound is stored in synaptic vesicles and released by stimulation. The homeostasis of the glutamatergic system is maintained by a set of transporters in the membrane of synaptic vesicles . This compound also partially activates NMDA receptors, exhibiting better efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the glutamine/glutamate cycle (GGC) , which is critical for controlling neuronal activity . This compound is also involved in the glutathione (GSH) metabolism , acting as a precursor of phytochelatins, helping in the chelating of toxic metals/metalloids .
Pharmacokinetics
The absorption and metabolism of this compound are influenced by various factors, including the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The action of this compound results in various molecular and cellular effects. It modulates the efficiency of excitatory neurotransmission and changes the filling level of synaptic vesicles . It also plays a role in memory, synaptic plasticity, neuronal development, and neuronal activity .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, under stress conditions, this compound participates in wound response, pathogen resistance, and response and adaptation to abiotic stress . The action of this compound is also influenced by the presence of other signaling molecules and phytohormones .
Biochemical Analysis
Biochemical Properties
Glu-Glu participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be converted into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, through the action of enzymes such as glutamate dehydrogenase . This interaction is crucial for energy production in cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, this compound plays a critical role in neurotransmission, affecting the firing of neurons . In addition, this compound can influence gene expression and cellular metabolism by acting as a precursor for the synthesis of other important biomolecules .
Molecular Mechanism
The molecular mechanism of this compound action involves its interactions with various biomolecules at the molecular level. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of certain enzymes. It can also induce changes in gene expression by acting as a signaling molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the extent of this compound conversion to α-ketoglutarate can vary depending on the conditions, such as the presence of specific enzymes and cofactors . Moreover, this compound can degrade over time, affecting its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, low doses of this compound might enhance neurotransmission, while high doses could potentially lead to excitotoxicity, causing neuronal damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutamate dehydrogenase, which converts this compound into α-ketoglutarate, a key intermediate in the TCA cycle . This interaction can affect metabolic flux and the levels of other metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For example, vesicular glutamate transporters (VGLUTs) play a crucial role in transporting this compound into synaptic vesicles in neurons . The distribution of this compound can also be influenced by its interactions with various binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. For instance, in neurons, this compound is primarily localized in synaptic vesicles, where it plays a key role in neurotransmission . The localization of this compound can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of γ-glutamyl-glutamate typically involves the condensation of glutamic acid molecules. One common method is the use of glutamine synthetase, which catalyzes the formation of γ-glutamyl-glutamate from glutamic acid and ammonia under ATP-dependent conditions . Another approach involves chemical synthesis using protecting groups to ensure the selective formation of the γ-peptide bond .
Industrial Production Methods
Industrial production of γ-glutamyl-glutamate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme glutamine synthetase, facilitating the efficient synthesis of γ-glutamyl-glutamate from readily available substrates .
Chemical Reactions Analysis
Types of Reactions
γ-Glutamyl-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyroglutamate, a cyclic derivative.
Reduction: Reduction reactions can convert it back to its constituent amino acids.
Substitution: It can participate in substitution reactions where the γ-glutamyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides facilitate substitution reactions.
Major Products Formed
Pyroglutamate: Formed through oxidation.
Glutamic Acid: Produced via reduction.
γ-Glutamyl Derivatives: Result from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, γ-glutamyl-glutamate is used as a building block for synthesizing more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology
Biologically, γ-glutamyl-glutamate plays a role in the γ-glutamyl cycle, which is crucial for amino acid transport and metabolism. It is also involved in the synthesis of glutathione, a major antioxidant that protects cells from oxidative stress .
Medicine
In medicine, γ-glutamyl-glutamate is studied for its potential therapeutic applications. It is investigated for its role in enhancing the antioxidant capacity of cells, which could be beneficial in treating conditions related to oxidative stress, such as neurodegenerative diseases .
Industry
Industrially, γ-glutamyl-glutamate is used in the production of flavor enhancers and nutritional supplements. Its ability to enhance umami taste makes it valuable in the food industry .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It shares the γ-glutamyl bond but has additional functional groups that enhance its antioxidant properties.
γ-Glutamylcysteine: A dipeptide similar to γ-glutamyl-glutamate but with cysteine instead of a second glutamic acid.
Uniqueness
γ-Glutamyl-glutamate is unique due to its specific role in the γ-glutamyl cycle and its involvement in glutathione synthesis. Unlike other similar compounds, it serves as a direct intermediate in these critical biochemical pathways, highlighting its importance in cellular metabolism and antioxidant defense .
Properties
IUPAC Name |
2-[(2-amino-4-carboxybutanoyl)amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSRFJWDECSPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960026 | |
Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-61-1 | |
Record name | Glutamyl-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC335983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.